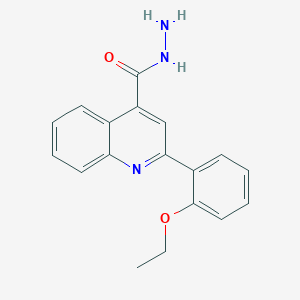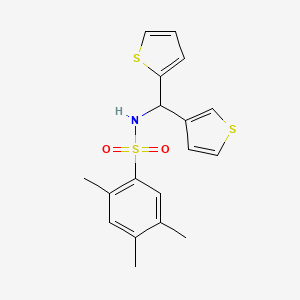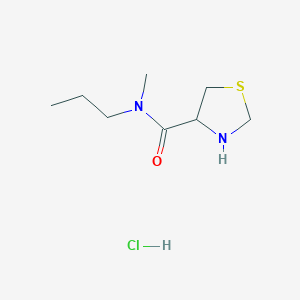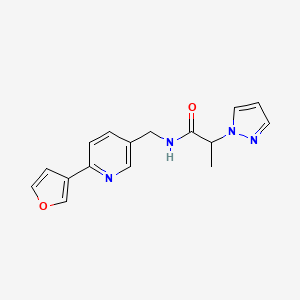![molecular formula C14H25NO3 B2670457 tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2031258-50-9](/img/structure/B2670457.png)
tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate” is a chemical compound with the molecular formula C11H19NO3 . It is used as a reactant in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .
Synthesis Analysis
The synthesis of “this compound” involves a solution of crude tert-butyl 6-hydroxy-2-azaspiro [3.3]heptane-2-carboxylate (1.00 g,4.69mmol, 1.00 equiv) in dichloromethane (20 mL) treated with Dess-Martin periodinane (2.10g,4.95 mmol, 1.06 equiv) in two batches a few min apart at 0 °C .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h8,13H,4-7H2,1-3H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 127-129℃, a predicted boiling point of 316.6±42.0 °C, and a density of 1.17 . It is slightly soluble in DMSO and methanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Space Exploration
Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate. This work highlights its utility in selective derivations on the azetidine and cyclobutane rings, offering access to chemical spaces complementary to piperidine systems, emphasizing its potential in the synthesis of novel compounds (Meyers et al., 2009).
Supramolecular Arrangements
Graus et al. (2010) explored the supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including compounds structurally related to this compound. The study delved into the relationship between molecular and crystal structures, showcasing the role of substituents in supramolecular arrangements (Graus et al., 2010).
NMR Spectroscopy in Structural Analysis
Jakubowska et al. (2013) utilized NMR spectroscopy for assigning the absolute configuration of structurally related spiro compounds. This work illustrates the importance of this compound derivatives in stereochemical analysis, enhancing our understanding of molecular configurations through spectroscopic techniques (Jakubowska et al., 2013).
Drug Discovery and Biological Applications
Chalyk et al. (2017) reported on the synthesis of 6-azaspiro[4.3]alkanes, showcasing innovative scaffolds for drug discovery that share a common synthetic origin with this compound. These compounds open new avenues for the development of potential therapeutics, highlighting the compound's relevance in medicinal chemistry (Chalyk et al., 2017).
Eigenschaften
IUPAC Name |
tert-butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)7-5-4-6-11(14)16/h11,16H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYJRWNTKDNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2670374.png)





![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2670385.png)
![Ethyl 2-[(2-oxochromene-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2670387.png)



![2-Ethylsulfanyl-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2670393.png)

![1-ethyl-7-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2670397.png)
